Fenticonazol

Descripción general

Descripción

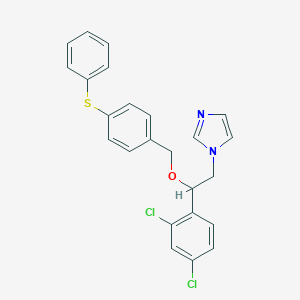

Fenticonazole is an imidazole antifungal compound primarily used for the treatment of various fungal infections. It is effective against a broad spectrum of organisms, including dermatophytes, Malassezia furfur, and Candida albicans. Fenticonazole is commonly used in the form of its nitrate salt for topical applications, such as creams, sprays, and vaginal capsules .

Aplicaciones Científicas De Investigación

Fenticonazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying imidazole-based antifungal agents.

Biology: Investigated for its effects on fungal cell membranes and its ability to inhibit fungal growth.

Medicine: Extensively used in the treatment of superficial mycoses, including vaginal candidiasis and dermatophyte infections

Industry: Employed in the formulation of various antifungal products for both human and veterinary use.

Mecanismo De Acción

Target of Action

Fenticonazole is an imidazole antifungal drug . It is active against a range of organisms including dermatophyte pathogens, Malassezia furfur, and Candida albicans . These organisms are the primary targets of Fenticonazole.

Mode of Action

Fenticonazole exerts its antifungal activity through three different mechanisms :

- Inhibition of the release of protease acid by Candida albicans . Protease acid is a virulence enzyme of the fungus, and its inhibition helps control the infection.

- Alteration of the cytoplasmic membrane , via inhibition of the fungal P450 isozyme . The P450 isozyme is necessary to convert lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibiting this process disrupts the integrity of the fungal cell membrane.

- Blocking of cytochrome oxidases and peroxidises . These enzymes are crucial for the energy production in the cell, and their inhibition disrupts the metabolic processes of the fungus.

Biochemical Pathways

The main biochemical pathway affected by Fenticonazole is the ergosterol synthesis pathway . Ergosterol is a vital component of the fungal cell membrane. By inhibiting the conversion of lanosterol to ergosterol, Fenticonazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

It is known that fenticonazole is used topically, which suggests that its systemic absorption is likely minimal .

Result of Action

The result of Fenticonazole’s action at the molecular and cellular level is the disruption of the fungal cell membrane and the inhibition of vital enzymes . This leads to the death of the fungal cells and the control of the fungal infection .

Análisis Bioquímico

Biochemical Properties

Fenticonazole interacts with various enzymes and proteins in biochemical reactions . It exhibits antibacterial action, with a spectrum of activity that includes bacteria commonly associated with superinfected fungal skin and vaginal infections . It also exhibits antiparasitic action against the protozoan Trichomonas vaginalis .

Cellular Effects

Fenticonazole has been shown to exert significant therapeutic effects in mixed vaginitis . It improves symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis . It also reduces the proliferation of Gardnerella vaginalis (GV) and neutrophil counts, while enhancing the content of Lactobacillus in the vaginal lavage .

Temporal Effects in Laboratory Settings

The temporal effects of Fenticonazole in laboratory settings are not fully documented. It has been demonstrated to exert effective therapeutic effects in mixed vaginitis .

Dosage Effects in Animal Models

In animal models, Fenticonazole has been administered as a 2% vaginal cream by intravaginal application once a day for 3 days . It significantly ameliorated the symptoms of GV-induced bacterial vaginitis in mouse models .

Metabolic Pathways

The specific metabolic pathways that Fenticonazole is involved in are not fully documented . As an imidazole antifungal, it is likely metabolized in the liver through the cytochrome P450 enzyme system.

Transport and Distribution

The transport and distribution of Fenticonazole within cells and tissues are not fully documented .

Subcellular Localization

The subcellular localization of Fenticonazole is not fully documented . As a topical antifungal, it is likely to be localized at the site of application, where it exerts its antifungal effects.

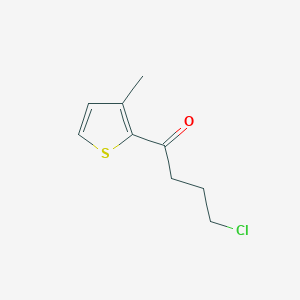

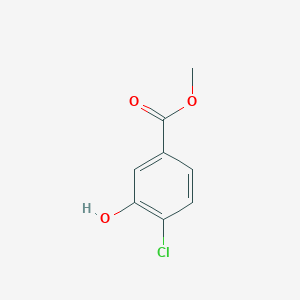

Métodos De Preparación

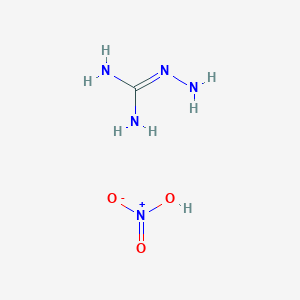

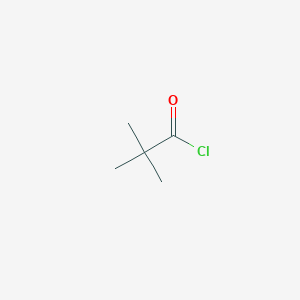

The synthesis of fenticonazole nitrate involves multiple steps, starting from thiophenol and para aminobenzoic acid. The process includes seven reaction steps to form fenticonazole nitrate, with a high yield . For industrial production, fenticonazole nitrate can be prepared by sieving the compound through a fine mesh, mixing it with wool grease and mixed fatty glycerides, and then forming it into suppositories .

Análisis De Reacciones Químicas

Fenticonazole undergoes various chemical reactions, including:

Oxidation: Fenticonazole can be oxidized to form different metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Fenticonazole can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Comparación Con Compuestos Similares

Fenticonazole is often compared with other imidazole antifungal agents such as clotrimazole, miconazole, and econazole. While all these compounds share a similar mechanism of action, fenticonazole is unique in its broad spectrum of activity and its ability to inhibit protease acid secretion by Candida albicans . This makes it particularly effective in treating mixed infections involving both fungal and bacterial pathogens.

Similar Compounds

- Clotrimazole

- Miconazole

- Econazole

- Bifonazole

- Naftifine

- Cyclopyroxolamine

Fenticonazole stands out due to its rapid onset of action and high efficacy in clinical settings, making it a valuable option for treating various fungal infections.

Propiedades

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJYUTQZBAIHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73151-29-8 (mono-nitate) | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057812 | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72479-26-6 | |

| Record name | Fenticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72479-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenticonazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENTICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

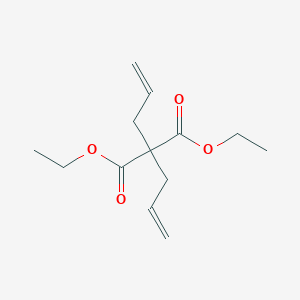

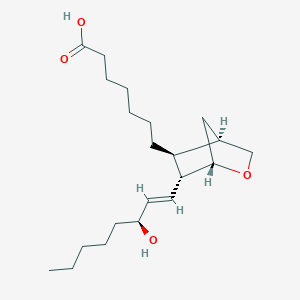

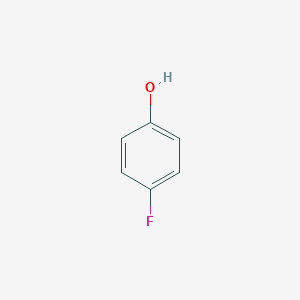

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fenticonazole against fungal pathogens?

A1: Fenticonazole exerts its antifungal activity through multiple mechanisms:

- Inhibition of Aspartate Acid Proteinase: Fenticonazole effectively inhibits the secretion of aspartate acid proteinase by Candida albicans [, ]. This enzyme plays a crucial role in the virulence of Candida albicans by facilitating its adherence to epithelial cells. This inhibitory action is unique to Fenticonazole and not observed with other azoles like Fluconazole, Ketoconazole, and Miconazole.

Q2: Beyond its antifungal activity, does Fenticonazole exhibit any activity against other types of microorganisms?

A2: Yes, Fenticonazole demonstrates a broader spectrum of activity:

- Antibacterial Action: Studies show that Fenticonazole inhibits the growth of bacteria commonly associated with superinfected fungal skin and vaginal infections, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli [, ].

- Antiparasitic Action: Fenticonazole exhibits activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis [, ].

Q3: What is the chemical structure of Fenticonazole?

A3: Fenticonazole is an imidazole derivative, chemically known as alpha-(2,4-Dichlorophenyl)-beta,N-imidazolylethyl 4-phenylthiobenzyl ether nitrate. It exists as a racemic mixture of two enantiomers.

Q4: Are there methods available to separate and study the individual enantiomers of Fenticonazole?

A4: Yes, high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) techniques have been successfully employed to separate and analyze the enantiomers of Fenticonazole [, ].

Q5: What is known about the stability of Fenticonazole under various conditions?

A5: Fenticonazole has shown susceptibility to degradation under certain conditions:

- Acidic Conditions: It is highly unstable in acidic environments [, ].

- Alkaline Conditions: Degradation has been observed under alkaline conditions [, ].

- Oxidative Conditions: Fenticonazole is susceptible to oxidation [, , ].

Q6: What strategies have been investigated to enhance the stability, solubility, or bioavailability of Fenticonazole?

A6: Researchers have explored several approaches:

- Micronization: Reducing the particle size of Fenticonazole nitrate through micronization techniques has been shown to improve its adhesion to mucosal surfaces, potentially enhancing its local concentration and bioavailability [].

- Terpesomes: Encapsulating Fenticonazole nitrate in terpene-enriched vesicles (terpesomes) has demonstrated promising results for ocular drug delivery, improving drug retention and potentially enhancing its therapeutic efficacy in treating ocular fungal infections [].

Q7: What is the extent of systemic absorption of Fenticonazole after vaginal administration?

A7: Studies indicate that vaginal absorption of Fenticonazole nitrate is limited:

- Normal Mucosa: In women with normal cervicovaginal mucosa, absorption was found to be approximately 0.58% of the administered dose [].

- Vaginal Candidiasis: In women with vulvovaginal candidiasis, absorption increased to around 1.81% of the dose [].

- Cervical Carcinoma: Patients with cervical carcinoma exhibited higher absorption, reaching 1.12% of the administered dose [].

Q8: What research has been conducted to assess the efficacy of Fenticonazole in treating vulvovaginal candidiasis (VVC)?

A8: Numerous clinical trials have investigated the effectiveness of Fenticonazole in managing VVC:

- Single-Dose Treatment: Studies have shown that a single dose of Fenticonazole (600 mg ovule) is as effective as a single dose of Clotrimazole (500 mg vaginal tablet) in resolving symptoms and achieving mycological cure in women with VVC [, ].

- Short-Course Treatment: Short-course regimens of Fenticonazole, such as 200 mg daily for three days or a single dose of 600 mg, have demonstrated high efficacy in relieving symptoms and eradicating Candida albicans infection [, ].

- Chronic VVC: Research suggests that Fenticonazole treatment can be effective in managing chronic recurrent VVC, with a reported anti-recurrence effect of 96.67% [].

Q9: Has the efficacy of Fenticonazole been studied in treating conditions other than VVC?

A9: Yes, clinical studies have explored the use of Fenticonazole in various other indications:

- Dermatomycosis: Topical Fenticonazole has demonstrated efficacy in treating a range of dermatomycoses, including pityriasis versicolor, tinea infections, and cutaneous candidiasis [, , , ]. It has shown comparable or superior efficacy to other topical antifungals like Bifonazole, Cyclopyroxolamine, Miconazole, and Naftifine.

- Oral Candidiasis: In cases of oral chronic candidiasis, topical Fenticonazole has shown promising results, exhibiting comparable efficacy to Nystatin and Ketoconazole in reducing lesion severity and promoting healing [, ].

Q10: Is there any evidence of emerging resistance to Fenticonazole among fungal pathogens?

A10: While Fenticonazole is one of the earliest imidazole antifungals introduced in Europe, there is limited published data on the development of Candida albicans resistance to this drug []. Further research is needed to comprehensively assess the potential for resistance development with Fenticonazole.

Q11: What is the safety profile of Fenticonazole?

A11: Fenticonazole is generally well-tolerated with a favorable safety profile [, , , , ]. Adverse events, when reported, are typically mild and transient.

Q12: What analytical methods are commonly used for the characterization and quantification of Fenticonazole?

A12: Several analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation, identification, and quantification of Fenticonazole and its related substances [, , , , ]. This technique allows for the accurate determination of drug content and impurity profiling in pharmaceutical formulations.

- Capillary Electrophoresis (CE): CE has emerged as a valuable tool for the quality control of Fenticonazole, enabling the separation of the drug from its impurities within a short analysis time [].

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the determination of Fenticonazole nitrate in bulk drug substances and vaginal capsule formulations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene](/img/structure/B42337.png)